

physicochemical properties of 4-Chloro-3-chlorosulfonylbenzoic acid

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Compound of Interest

Compound Name: 4-Chloro-3-chlorosulfonylbenzoic acid

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An In-Depth Technical Guide to **4-Chloro-3-chlorosulfonylbenzoic Acid**: Properties, Synthesis, and Characterization

Introduction

4-Chloro-3-chlorosulfonylbenzoic acid is a bifunctional organic compound of significant interest to researchers and scientists in drug development and organic synthesis. Its structure, featuring both a carboxylic acid and a reactive sulfonyl chloride group, makes it a versatile intermediate for the synthesis of a variety of pharmaceutical compounds and other complex molecules.[1][2] Notably, it serves as a key precursor in the synthesis of Indapamide, an antihypertensive agent.[2][3] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and essential safety information, offering field-proven insights for its effective application in a research setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties of **4-Chloro-3-chlorosulfonylbenzoic acid** are foundational for its use in any experimental work.

Chemical Identifiers

Identifier	Value
CAS Number	2494-79-3[3][4]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₄ S[1][2][3]
Molecular Weight	255.08 g/mol [2][3]
IUPAC Name	4-chloro-3-(chlorosulfonyl)benzoic acid
Synonyms	3-(Chlorosulfonyl)-4-chlorobenzoic Acid, 3-Carboxy-6-chlorobenzenesulfonyl Chloride, 5-Carboxy-2-chlorobenzenesulfonyl chloride[3]
InChI Key	LYBQQYNSZYSUMT-UHFFFAOYSA-N[5]
SMILES	<chem>C(O)(=O)C1=CC=C(Cl)C(S(Cl)(=O)=O)=C1</chem> [6]

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups.

Property	Value	Source(s)
Physical Form	Pale Beige to Light Beige Solid/White crystalline solid	[1][3][5]
Melting Point	170-172 °C	[3][5]
Boiling Point	60-80 °C (Predicted)	[5]
Solubility	Soluble in DMSO, Ethyl Acetate. Also soluble in other common organic solvents like acetone and dimethylformamide.	[1][3][5]
pKa (Predicted)	2.77 ± 0.10	[5]
Storage Temperature	2-8°C under an inert atmosphere (nitrogen or Argon).	[5][7]

Synthesis and Mechanism

The most common laboratory and industrial synthesis of **4-Chloro-3-chlorosulfonylbenzoic acid** involves the electrophilic aromatic substitution reaction of 4-chlorobenzoic acid with chlorosulfonic acid.[8]

Reaction Mechanism Explained

At lower temperatures, chlorosulfonic acid is in equilibrium, generating the electrophile SO_2Cl^+ . [9] This electrophile then attacks the aromatic ring of 4-chlorobenzoic acid. The chloro and carboxylic acid groups are deactivating; however, the incoming electrophile is directed to the meta position relative to the carboxylic acid group and ortho to the chloro group, resulting in the desired product. Elevated temperatures can lead to the formation of SO_3 , which would result in a sulfonic acid rather than a sulfonyl chloride.[9] Stringent temperature control is crucial to prevent side reactions, such as the formation of diaryl sulfones.[10]

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful execution yields the desired product, identifiable by its characteristic physicochemical properties.

Materials:

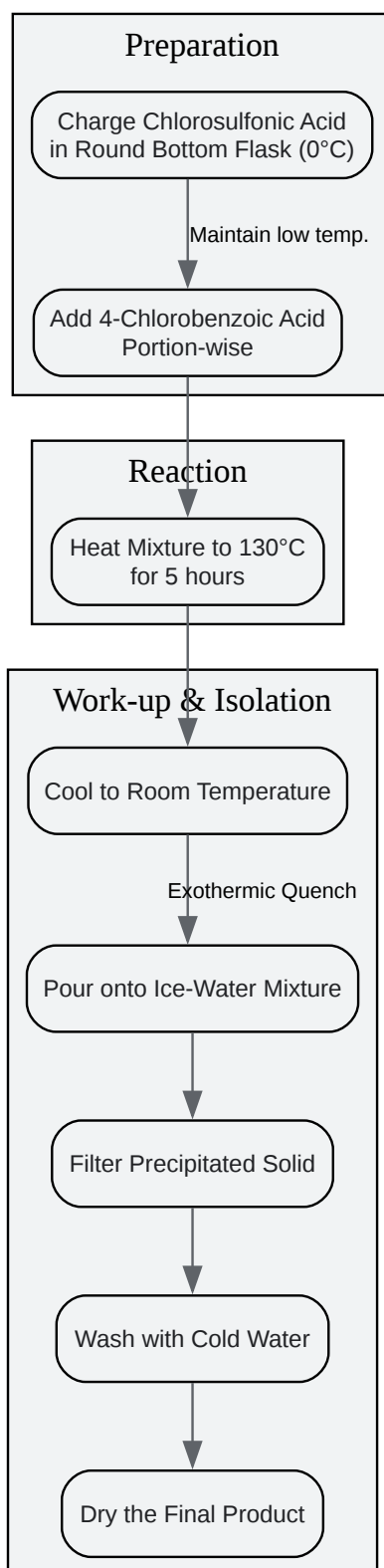
- 4-chlorobenzoic acid
- Chlorosulfonic acid
- Ice
- Cold water

Procedure:

- In a round-bottom flask equipped with a stirrer and placed in an ice bath (0°C), carefully charge chlorosulfonic acid (e.g., 6.36 g, 96.0 mmol).
- Portion-wise, add 4-chlorobenzoic acid to the stirred chlorosulfonic acid, maintaining the low temperature.
- After the addition is complete, slowly heat the reaction mixture to 130°C and maintain this temperature for approximately 5 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.
- In a separate beaker, prepare a mixture of crushed ice and water.
- Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring to precipitate the product and quench the excess chlorosulfonic acid. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.[\[11\]](#)
- Stir the resulting slurry for about 10 minutes.
- Filter the precipitated solid using a Buchner funnel.
- Wash the solid thoroughly with cold water to remove any residual acid.[\[11\]](#)

- Dry the collected solid to afford 4-chloro-3-(chlorosulfonyl)benzoic acid as a white to pale beige powder.

Synthesis Workflow Diagram



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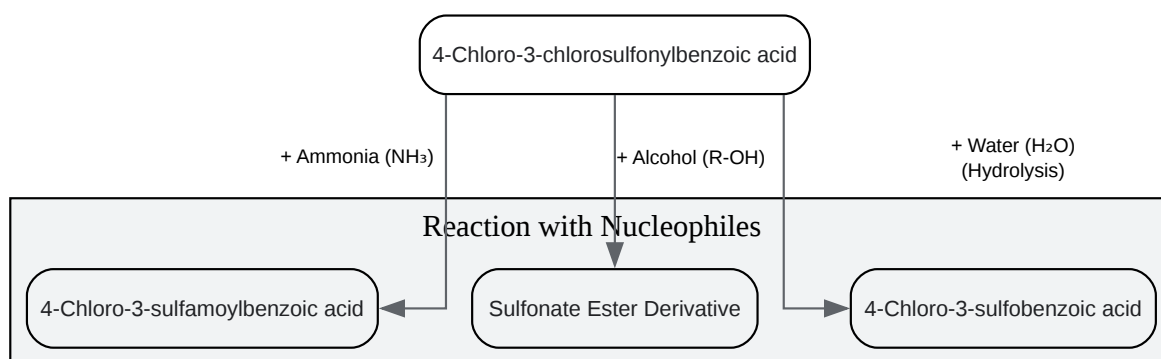
Caption: Synthesis workflow for **4-Chloro-3-chlorosulfonylbenzoic acid**.

Reactivity and Downstream Applications

The dual functionality of **4-Chloro-3-chlorosulfonylbenzoic acid** is the cornerstone of its utility. The sulfonyl chloride is a highly reactive group, susceptible to nucleophilic attack, while the carboxylic acid can undergo reactions such as esterification or amidation.

A primary application is its reaction with ammonia or its equivalents to form 4-chloro-3-sulfamoylbenzoic acid, a key step in the synthesis of various diuretic drugs.[8]

Key Reactions Diagram



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Caption: Key reactions of **4-Chloro-3-chlorosulfonylbenzoic acid**.

Analytical Methods for Quality Control

Ensuring the purity and identity of **4-Chloro-3-chlorosulfonylbenzoic acid** is critical for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **4-Chloro-3-chlorosulfonylbenzoic acid** and detecting any side products from the synthesis.[11][12]

Exemplary HPLC Protocol:

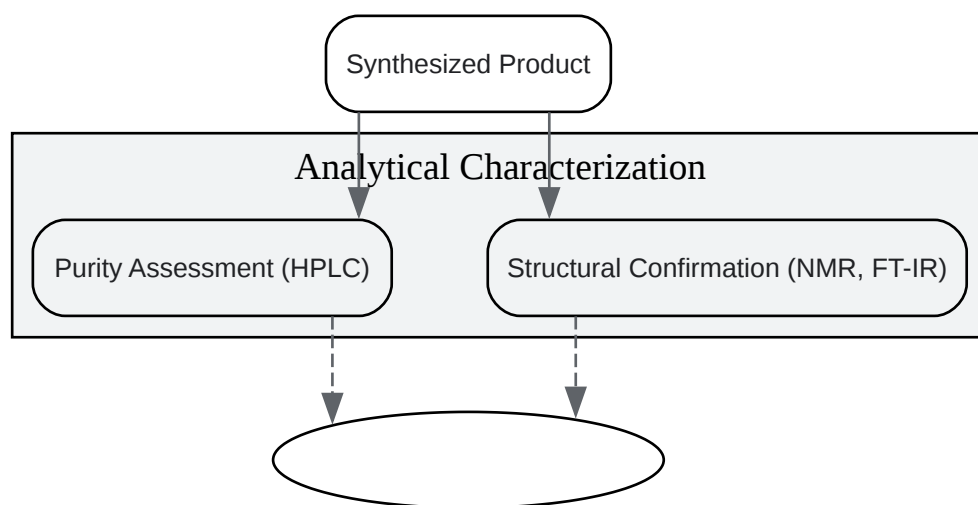
- Column: Reverse-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detector: UV detector.[11]
- Principle: The method separates the compound from impurities based on polarity, with detection achieved by measuring the absorbance of the aromatic ring.[12]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the arrangement of protons and carbons in the molecule, respectively.[11]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups, such as the S=O stretch of the sulfonyl chloride and the C=O and O-H stretches of the carboxylic acid.[13]

Analytical Workflow Diagram



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Caption: General analytical workflow for product verification.

Safety and Handling

4-Chloro-3-chlorosulfonylbenzoic acid is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: The compound is harmful if swallowed and is irritating to the respiratory system and skin.^[1] It poses a risk of serious damage to the eyes.^[1]
- Personal Protective Equipment (PPE): Always wear laboratory coats, chemical-resistant gloves, and safety glasses or a face shield when handling this compound.^[1]
- Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.^[1]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.^[1]^[14]
 - Skin Contact: Wash off immediately with soap and plenty of water.^[14]
 - Inhalation: Move the person to fresh air.^[14]

Conclusion

4-Chloro-3-chlorosulfonylbenzoic acid is a valuable and reactive intermediate in synthetic chemistry. A thorough understanding of its physicochemical properties, coupled with precise execution of its synthesis and diligent analytical characterization, is paramount for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers, enabling them to handle and utilize this compound safely and effectively.

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